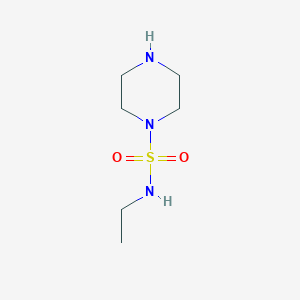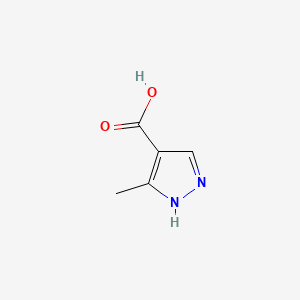
3-Methyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
3-Methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C5H6N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry.
Mecanismo De Acción
Target of Action
Related compounds have been used in the synthesis of metal complexes, which have shown catalytic activity .
Mode of Action
It’s worth noting that related compounds have been involved in the formation of metal complexes, which have shown catalytic activity .
Biochemical Pathways
Related compounds have been noted to inhibit succinate dehydrogenase (sdhi), a key enzyme in the citric acid cycle .
Análisis Bioquímico
Biochemical Properties
3-Methyl-1H-pyrazole-4-carboxylic acid has been found to form complexes with metals such as cadmium and cobalt . These complexes have been observed to exhibit green fluorescence in the solid state . As a bifunctional catalyst, one of the complexes exhibited excellent catalytic activity for the oxygen evolution reaction (OER), and certain catalytic activity for the oxygen reduction reaction (ORR) .
Cellular Effects
Related pyrazole derivatives have been reported to have various biological activities, including antifungal and antibacterial properties .
Temporal Effects in Laboratory Settings
The related complexes derived from this compound have been characterized by elemental analysis, IR spectra, thermogravimetric analysis, and X-ray single-crystal structure analysis .
Metabolic Pathways
Related compounds such as 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) have been reported to be key intermediates in the synthesis of succinate dehydrogenase inhibitors (SDHI), a new class of fungicides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyrazole derivatives with appropriate reagents. One common method is the reaction of 3-methylpyrazole with carbon dioxide under high pressure and temperature conditions. Another method involves the reaction of 3-methylpyrazole with chloroformic acid derivatives in the presence of a base.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process typically includes the use of catalysts and optimized reaction conditions to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced forms such as alcohols and aldehydes.
Substitution: Substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A similar compound used as an intermediate in the synthesis of fungicides.
3-Aminopyrazole-4-carboxylic acid: Another pyrazole derivative with different functional groups.
Uniqueness
3-Methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
5-methyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(5(8)9)2-6-7-3/h2H,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYYXPDTFLUERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961104 | |
| Record name | 3-Methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40704-11-8 | |
| Record name | 3-Methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3-Methyl-1H-pyrazole-4-carboxylic acid in scientific research?
A: this compound serves as a versatile building block in several research areas. Primarily, it acts as a ligand in coordination chemistry, forming complexes with various metals like copper, cadmium, and zinc [, , , ]. These complexes exhibit intriguing properties, making them suitable for applications like supercapacitors [], luminescent materials [, ], and potentially as catalysts for reactions like oxygen evolution and reduction []. Additionally, derivatives of this compound have shown potential as anti-tobacco mosaic virus agents [].
Q2: How is the structure of this compound confirmed?
A: The structure of this compound and its derivatives is confirmed through a combination of techniques, including melting point determination, infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance spectroscopy (NMR) - both proton (1H) and carbon (13C) [, ]. These methods provide complementary data on the compound's molecular weight, functional groups, and connectivity, confirming its identity.
Q3: Can you elaborate on the synthesis of this compound?
A: The synthesis of this compound involves a three-step process []. First, ethyl 2-(ethoxymethylene)-3-oxobutanoate is synthesized from ethyl acetoacetate and ethyl orthoformate. This compound then undergoes cyclization with hydrazine hydrate to yield ethyl 3-methyl-1H-pyrazole-4-carboxylate. Finally, hydrolysis of the ester group in the presence of sodium hydroxide produces the target compound, this compound. This process has been successfully scaled up 50-fold, demonstrating its suitability for potential industrial production [].
Q4: What are the structural characteristics of metal complexes formed with this compound?
A: this compound can adopt various coordination modes, resulting in structurally diverse metal complexes [, , , ]. For instance, in a copper complex, it forms a three-dimensional network where each copper ion is in a triangular bipyramid geometry, bridged by tetrafluoroterephthalic acid ligands []. In contrast, it creates a one-dimensional coordination polymer with zinc, linked by the same bridging ligand []. The specific coordination geometry and resulting dimensionality depend on the metal ion and other ligands present.
Q5: Have any studies explored the Structure-Activity Relationship (SAR) of this compound derivatives?
A: Yes, research on pyrazole amide derivatives, utilizing this compound as a scaffold, has investigated their anti-tobacco mosaic virus (TMV) activity []. This study synthesized a series of compounds, modifying the aryl substituents on the pyrazole rings. Preliminary bioassays indicated that these structural modifications influenced the in vivo and in vitro activity against TMV. Notably, compound 3p, a specific derivative with distinct aryl substitutions, exhibited the most potent antiviral activity compared to the reference compound, ningnanmycin []. This highlights the potential of SAR studies for optimizing the biological activity of this compound derivatives.
Q6: What analytical techniques are typically employed to study this compound and its derivatives?
A: Characterization and quantification of this compound and its derivatives often utilize a combination of techniques. These include spectroscopic methods like UV-Vis, FT-IR, and NMR (1D & 2D) [], as well as mass spectrometry (HRMS) []. These techniques provide comprehensive information about the compound's structure, purity, and presence in complex mixtures. Additionally, techniques like thermogravimetric analysis are used to study the thermal stability of metal-organic frameworks formed with the acid [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


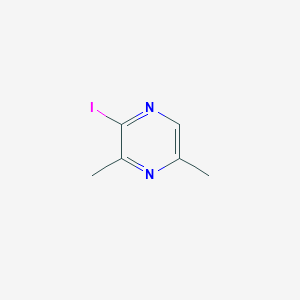
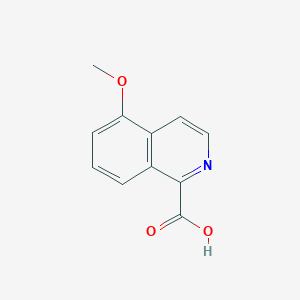
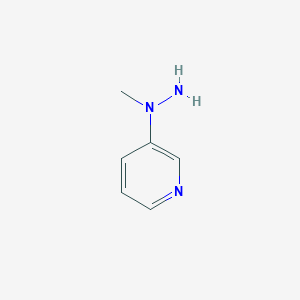
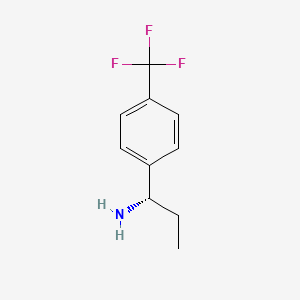
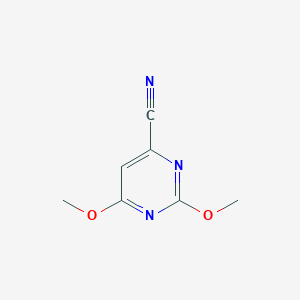
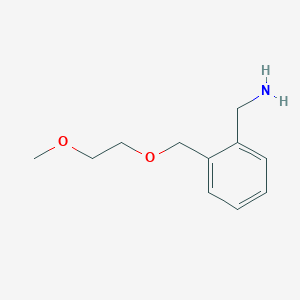
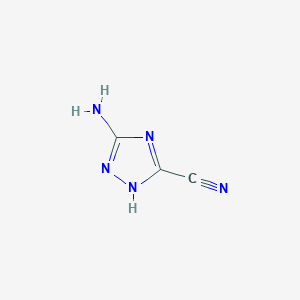
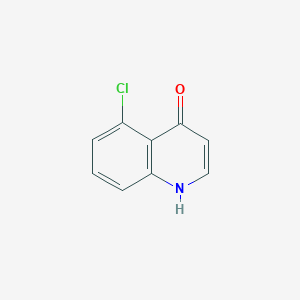
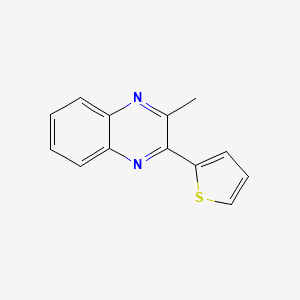
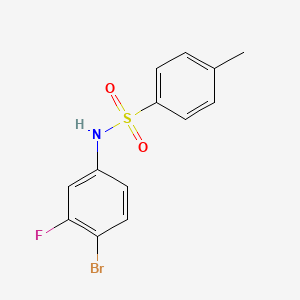
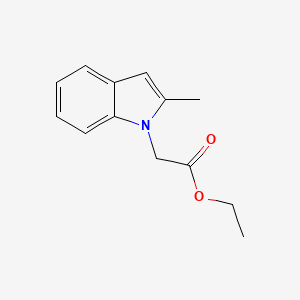
![3-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B3176684.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3176685.png)
